5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol

Descripción general

Descripción

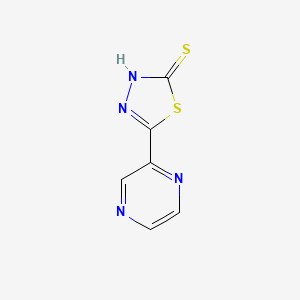

5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazolesThe structure of this compound consists of a thiadiazole ring fused with a pyrazine ring, which imparts unique chemical and biological properties to the molecule .

Mecanismo De Acción

Target of Action

Compounds with a 1,3,4-thiadiazole moiety, such as this one, have been shown to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Mode of Action

It is known that the 1,3,4-thiadiazole moiety is a very weak base due to the inductive effect of the sulfur atom and possesses relatively high aromaticity . This could contribute to its interaction with biological targets.

Biochemical Pathways

Similar compounds have been shown to inhibit urease, an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This inhibition could potentially affect various biochemical pathways, particularly those involving nitrogen metabolism.

Result of Action

Compounds with a similar 1,3,4-thiadiazole moiety have been shown to exhibit various biological activities, including anticonvulsant, antimicrobial, and antioxidant effects .

Action Environment

The compound’s stability in aqueous acid solutions suggests that it may be stable under physiological conditions.

Análisis Bioquímico

Biochemical Properties

5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to exhibit binding interactions with key amino acid residues, which are essential for its biological activity . The compound’s sulfur atom is particularly important for its reactivity, allowing it to form covalent bonds with thiol groups in proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context of the reaction.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In cancer cell lines, such as hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7), the compound exhibits cytotoxic effects, leading to cell death . This cytotoxicity is mediated through the disruption of cellular signaling pathways and the induction of apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming covalent bonds with thiol groups in proteins . This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions . Its degradation products can also have biological activity, which may contribute to its overall effects in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs . The threshold for these effects depends on the specific animal model and the route of administration.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . The compound’s sulfur atom plays a key role in its metabolic transformations, allowing it to participate in redox reactions and other biochemical processes. These interactions can affect metabolic flux and the levels of various metabolites in cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its biological activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method involves the reaction of pyrazine-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization to form the thiadiazole ring . The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or thioesters.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Thioethers or thioesters.

Aplicaciones Científicas De Investigación

Anticancer Activity

5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol and its derivatives have been synthesized and evaluated for their anticancer properties. Research indicates that these compounds exhibit promising activity against various cancer cell lines. For instance, a study synthesized new derivatives of 1,3,4-thiadiazoles and tested them against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines. The results showed significant cytotoxicity compared to standard drugs like cisplatin, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Anticonvulsant Properties

The anticonvulsant effects of this compound have been explored through various studies. Compounds containing the thiadiazole moiety have shown efficacy in models of epilepsy using pentylenetetrazole (PTZ) and maximal electroshock (MES). One study reported that derivatives exhibited significant protection against seizures with minimal toxicity .

Table 2: Anticonvulsant Activity

| Compound Name | Model Used | % Protection at 100 mg/kg | Reference |

|---|---|---|---|

| N-(5-{4-[Dichlorothiophen-3-yl]}piperazine) | MES | 74.52 | |

| N-(5-(4-{[3,5-bis(trifluoromethyl)]phenyl}piperazine) | PTZ | 80 |

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. Compounds derived from this compound have shown activity against a range of bacterial and fungal strains. The structural modifications on the thiadiazole ring significantly influence their antimicrobial efficacy .

Table 3: Antimicrobial Activity

| Compound | Microbial Strain Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound II | E. coli | 15 | |

| Compound III | S. aureus | 18 |

Anti-inflammatory and Analgesic Effects

Research has indicated that derivatives of this compound possess anti-inflammatory and analgesic properties. These compounds can inhibit inflammatory pathways and reduce pain responses in various models .

Material Science Applications

Beyond biological applications, thiadiazoles are also utilized in material science due to their unique electronic properties. They can be incorporated into polymers or coatings to enhance their performance or provide protective qualities against corrosion .

Comparación Con Compuestos Similares

Similar Compounds

1,3,4-Thiadiazole-2-thiol: Lacks the pyrazine ring, resulting in different biological activities.

5-Methyl-1,3,4-thiadiazole-2-thiol: Contains a methyl group instead of a pyrazine ring, leading to variations in chemical reactivity and biological properties.

Uniqueness

5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol is unique due to the presence of both the pyrazine and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development and other applications .

Actividad Biológica

5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of 1,3,4-thiadiazoles and exhibits a range of pharmacological properties including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects. This article explores its biological activity through various studies and findings.

The structure of this compound consists of a thiadiazole ring fused with a pyrazine ring. This unique combination imparts distinct chemical properties that influence its biological activity. The compound acts primarily through:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit urease, an enzyme critical for urea metabolism.

- Cellular Interactions : The compound interacts with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression.

- Binding Mechanisms : It forms covalent bonds with thiol groups in proteins, which is essential for its biological effects.

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. In laboratory tests using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice, the compound demonstrated:

- Protection Rates : A protection rate of 66.67% at 100 mg/kg in the MES model and 80% in the PTZ model .

- Toxicity Profile : An LD50 value of 3,807.87 mg/kg suggests a favorable safety profile compared to existing anticonvulsants like valproic acid .

Antimicrobial Activity

The compound also shows promising antimicrobial properties against various pathogens. Its efficacy was evaluated through in vitro studies which revealed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings indicate that this compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

The anticancer activity of this compound has been explored through various studies. It was found to inhibit cancer cell proliferation in several cancer lines including breast and lung cancer cells. The mechanism appears to involve:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It causes cell cycle arrest at the G0/G1 phase, preventing further proliferation .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while other thiadiazole derivatives exhibit biological activity, the presence of the pyrazine ring in this compound enhances its potency and spectrum of action:

| Compound | Biological Activity |

|---|---|

| 1,3,4-Thiadiazole-2-thiol | Antimicrobial |

| 5-Methyl-1,3,4-thiadiazole-2-thiol | Antidiabetic |

| This compound | Anticonvulsant, Anticancer |

This unique dual-ring structure not only enhances its reactivity but also broadens its applicability in drug development.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anticonvulsant Study : In a study by Aliyu et al., the compound was found to be effective against induced seizures in mice models with minimal toxicity compared to standard treatments like valproic acid .

- Antimicrobial Efficacy : Research conducted by Malygin et al. demonstrated the compound's ability to inhibit growth in both gram-positive and gram-negative bacteria with MIC values comparable to established antibiotics .

- Anticancer Activity : Kikkeri et al. reported that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms .

Propiedades

IUPAC Name |

5-pyrazin-2-yl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4S2/c11-6-10-9-5(12-6)4-3-7-1-2-8-4/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRJNKTWGVWGNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NNC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601248120 | |

| Record name | 5-(2-Pyrazinyl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37545-34-9 | |

| Record name | 5-(2-Pyrazinyl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37545-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Pyrazinyl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.